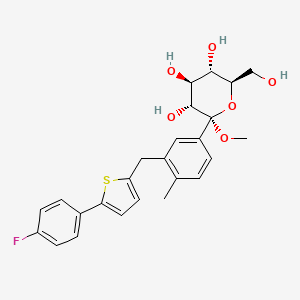

(2S,3R,4S,5S,6R)-2-(3-((5-(4-氟苯基)噻吩-2-基)甲基)-4-甲苯基)-四氢-6-(羟甲基)-2-甲氧基-2H-吡喃-3,4,5-三醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

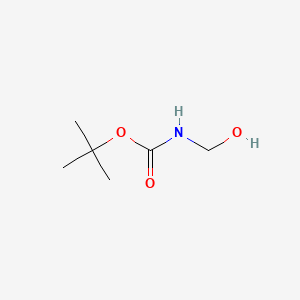

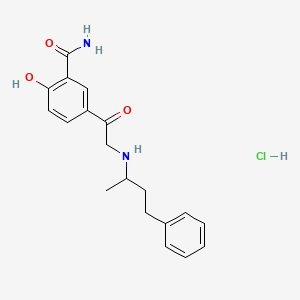

(2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol, also known as (2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol, is a useful research compound. Its molecular formula is C25H27FO6S and its molecular weight is 474.543. The purity is usually 95%.

BenchChem offers high-quality (2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Type 2 Diabetes Mellitus Management

2-Methoxy Canagliflozin, as an impurity of Canagliflozin, relates to the management of type 2 diabetes mellitus. Canagliflozin itself is an oral selective sodium-glucose co-transporter 2 (SGLT2) inhibitor . By inhibiting SGLT2 in the proximal tubule of the kidney, it prevents glucose reabsorption and promotes excretion, thereby lowering blood glucose levels . This mechanism is particularly beneficial for patients who require an insulin-independent method to control their hyperglycemia.

Cardiovascular Risk Assessment

The compound has been part of extensive cardiovascular risk assessments in the development of anti-diabetic therapies. The FDA’s guidance for new anti-diabetic therapies includes a prospective cardiovascular risk assessment, which Canagliflozin has undergone through the CANVAS program . This involves evaluating the efficacy and safety of the drug in relation to cardiovascular events, which is crucial for the approval of new diabetes medications.

Weight Management

In the context of diabetes treatment, weight management is a significant concern. Canagliflozin, by promoting the excretion of glucose, also aids in potentially reducing body weight . This is an area of interest for researchers looking to address obesity issues in diabetic patients.

Bone Health Studies

Nonclinical studies with Canagliflozin have shown effects on bone health, such as increased urinary calcium excretion and changes in bone turnover markers . Research into 2-Methoxy Canagliflozin could further elucidate the implications of SGLT2 inhibitors on bone density and risk of fractures.

Pharmacokinetic Modeling

Understanding the pharmacokinetics of Canagliflozin and its metabolites, including 2-Methoxy Canagliflozin, is essential for safe and effective medication use. Studies have investigated the pharmacokinetic changes in type 2 diabetic rats, which can inform dosing and administration strategies in humans .

Drug Development and Safety

The development of Canagliflozin has set a precedent for subsequent drug development programs, especially concerning the balance between timely availability and ensuring acceptable cardiovascular safety . Research into its impurities, like 2-Methoxy Canagliflozin, contributes to the overall understanding of the drug’s safety profile.

Individualized Diabetes Care

International guidelines emphasize the need for an individualized approach to diabetes management . Research into 2-Methoxy Canagliflozin could support the development of personalized treatment plans based on a patient’s specific metabolic response to SGLT2 inhibitors.

作用机制

- SGLT2 is found in the proximal tubules of the kidney and plays a crucial role in maintaining glucose balance in the blood .

- ADME Properties :

Target of Action

Pharmacokinetics

Result of Action

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FO6S/c1-14-3-6-17(25(31-2)24(30)23(29)22(28)20(13-27)32-25)11-16(14)12-19-9-10-21(33-19)15-4-7-18(26)8-5-15/h3-11,20,22-24,27-30H,12-13H2,1-2H3/t20-,22-,23+,24-,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGXVMIGVXOCSH-HFBCXCLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methyl-phenyl]-6-(hydroxymethyl)-2-methoxy-tetrahydropyran-3,4,5-triol | |

CAS RN |

1358581-37-9 |

Source

|

| Record name | D-Glucopyranoside, methyl 1-C-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358581379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-GLUCOPYRANOSIDE, METHYL 1-C-(3-((5-(4-FLUOROPHENYL)-2-THIENYL)METHYL)-4-METHYLPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X975B8M4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)

![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)